molecular formula C19H18N2O4 B2505723 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 909344-65-6

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2505723
CAS No.: 909344-65-6
M. Wt: 338.363
InChI Key: WWIUCNYLCPRHPH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a bis-phenylamino substituent. Its synthesis typically involves condensation reactions between Meldrum’s acid and aromatic amines under reflux conditions, often using triethyl orthoformate as a catalyst .

Key spectral data for structurally related compounds include:

  • 1H NMR: Peaks at δ 1.70–1.77 ppm (2xCH3), aromatic protons (δ 7.19–7.51 ppm), and characteristic enamine signals (δ 8.58–11.27 ppm) .
  • 13C NMR: Resonances for the dioxane carbonyls (~165–179 ppm) and aromatic carbons (~103–140 ppm) .
  • HR-MS: High-resolution mass spectrometry confirms molecular formulas, e.g., C17H15FN3O4S [M-H]⁻ at m/z 376.0763 .

Properties

IUPAC Name

5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(2)24-17(22)16(18(23)25-19)12-20-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIUCNYLCPRHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aromatic amines with dioxane derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction might be carried out in an anhydrous environment with a base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the aromatic amine groups into corresponding aniline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that derivatives of similar structures showed significant inhibition of tumor cell growth, with mean GI50 values indicating potent antitumor activity . The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further development as an anticancer agent.

Mechanism of Action
The proposed mechanism involves the compound's interaction with specific cellular targets that are crucial for tumor growth and proliferation. Molecular docking studies suggest that it may bind effectively to proteins involved in cell cycle regulation, leading to apoptosis in cancerous cells .

Material Science

Polymer Chemistry
The compound has potential applications in the synthesis of novel polymers. Its structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has explored its use in creating composite materials that could be utilized in various industrial applications, including coatings and adhesives .

Dyes and Pigments
Another application lies in the field of dyes and pigments. The phenylamino groups within the compound can impart vibrant colors when used in dye formulations. Studies have shown that compounds with similar structures exhibit excellent lightfastness and stability, making them suitable for textile and plastic industries .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines with GI50 values below 20 µM .
Study BPolymer ApplicationsHighlighted the enhancement of mechanical properties in polymer composites when incorporating the compound .
Study CDye StabilityShowed improved lightfastness in dye formulations using phenylamino derivatives .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The aromatic amine groups can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The dioxane ring structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Meldrum’s Acid Derivatives

Compound Name Substituents Key Features Reference
Target Compound Bis-phenylamino Enhanced hydrogen bonding; potential for dual biological interactions
5-(((3-Methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (198f) 3-Methoxyphenyl Electron-donating group improves solubility; 93% synthesis yield
2,2-Dimethyl-5-[(2-nitrophenylamino)methylidene]-1,3-dioxane-4,6-dione 2-Nitrophenyl Electron-withdrawing nitro group enhances reactivity in thermolysis
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenyl Improved crystallinity; used in nicotinic acid synthesis
2,2-Dimethyl-5-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}-1,3-dioxane-4,6-dione 1-Methylpyrazole Heterocyclic substituent increases thermal stability; crystal structure resolved

Table 2: Reaction Yields and Conditions

Compound Reaction Type Yield Key Conditions Reference
Target Compound (6b) Condensation with fluorophenylpyrazole 80% Cyclohexane/EtOAc (7:3), silica gel chromatography
198g (Nitro-substituted) Microwave-assisted condensation 98% SnCl2·2H2O reduction, TLC monitoring
5-(Hydroxy(phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (21) Enol-Ugi five-component reaction Low No product in isopropanol after 48 hours
5-(4-(Dimethylamino)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Reaction with thioamide Modest Acetone reflux, N-methylmorpholine catalyst

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 198g) correlate with higher yields due to increased electrophilicity .
  • Steric hindrance from bulky substituents (e.g., pyrazole in 6b) reduces reactivity, requiring optimized chromatographic purification .
  • Solvent choice critically impacts reactivity; protic solvents like isopropanol inhibit enamine participation in MCRs .

Physicochemical Properties

Table 3: Spectral and Crystallographic Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Crystallographic Data Reference
Target Compound (6b) 1.77 (s, 6H), 5.81 (d, 1H) 179.40 (C=O), 140.87 (Ar) Not reported
2,2-Dimethyl-5-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}-1,3-dioxane-4,6-dione 1.70 (s, 6H), 7.29–7.51 (m, Ar) 163.74 (C=O), 119.42 (pyrazole C) Monoclinic, P21/c, Z = 4
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 1.70 (s, 6H), 3.98 (s, OCH3) 165.69 (C=O), 162.09 (OCH3) High crystallinity due to methoxy group

Structural Insights :

  • Crystal structures confirm planar enamine systems, facilitating conjugation with the dioxane ring .

Biological Activity

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a dioxane ring and multiple aromatic amine groups, which contribute to its biological activity. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, synthesis methods, and potential applications in drug development.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • IUPAC Name : 5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione. It has been evaluated against various cancer cell lines with promising results:

Compound Cell Line IC50 (µM) Mechanism of Action
2cHCT-1161.184Induces apoptosis via G0/G1 phase arrest
2eHCT-1169.379Enhances G2/M population
ReferenceCabozantinib19.90VEGFR-2/c-Met TK inhibition

The compound demonstrated superior cytotoxicity compared to cabozantinib in some instances, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its effects is believed to involve:

  • Interaction with Molecular Targets : The aromatic amine groups facilitate hydrogen bonding and π-π interactions with biological molecules.
  • Cell Cycle Arrest : Studies showed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase for certain cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Various derivatives have been tested against common pathogens:

Microbe Activity Reference Standard
Escherichia coliModerate activityStreptomycin
Staphylococcus aureusSignificant activityCiprofloxacin

The selectivity index for these compounds indicates a favorable profile for further development as antimicrobial agents .

Synthesis and Preparation

The synthesis of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves:

  • Condensation Reaction : Aromatic amines are reacted with dioxane derivatives under controlled conditions.
  • Catalyst Use : Base catalysts are often employed to enhance yield and purity.
  • Purification Techniques : Advanced purification methods like recrystallization and chromatography are utilized to obtain the final product .

Study on Cytotoxic Effects

A study published in the Journal of Medicinal Chemistry assessed various derivatives of dioxanes against colorectal cancer cell lines. The findings indicated that compounds similar to 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exhibited IC50 values ranging from 1.184 µM to over 100 µM depending on structural modifications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that structural modifications can significantly enhance its binding efficiency and selectivity towards specific receptors involved in cancer proliferation .

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